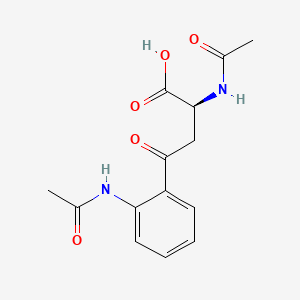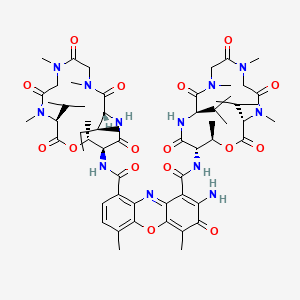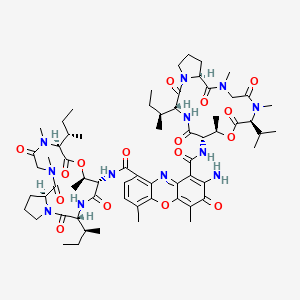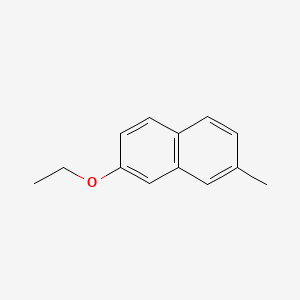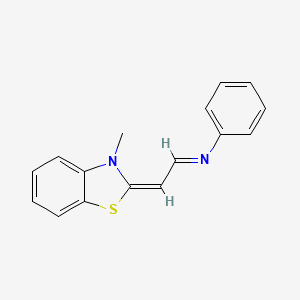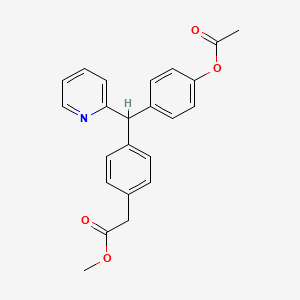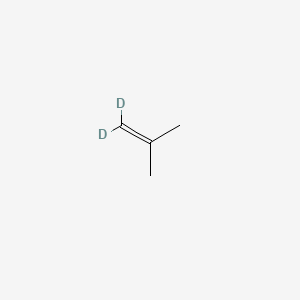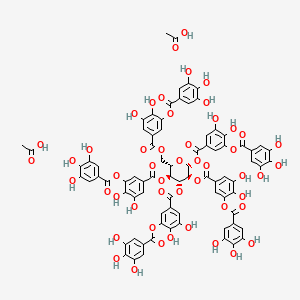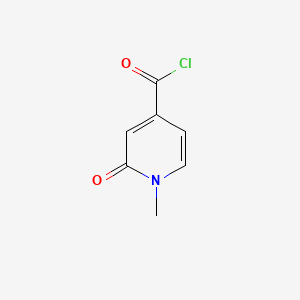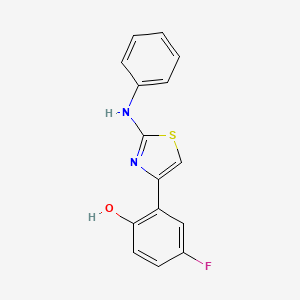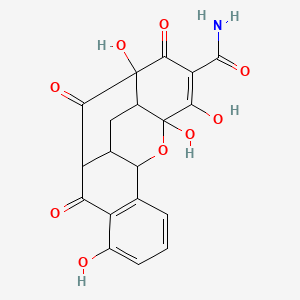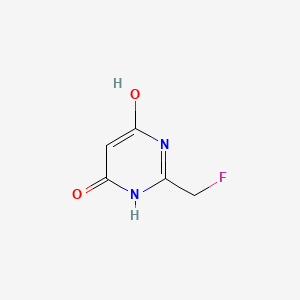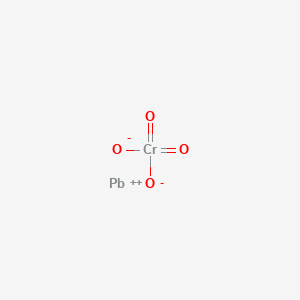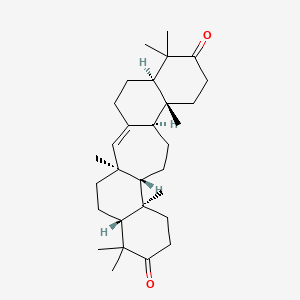
Serratenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serratenedione is a natural product found in Myrica gale with data available.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Serratenedione's structure was detailed in a study by Tsuda et al. (1983), where its conformation was analyzed, indicating various structural characteristics like a deformed boat ring and chair-like structures【Tsuda, Hori, & Kashiwaba, 1983】.
Synthesis Techniques
- A method for the synthesis of serratenediol, a closely related compound to serratenedione, was developed by Zhang and Corey (2001). This synthesis involves several key steps, such as catalytic enantioselective synthesis and stereoselective cationic cyclizations【Zhang & Corey, 2001】.
Biological Activities and Applications
- Serratenedione has been investigated for its anti-cancer properties. Ham et al. (2012) studied its effects on human leukemia cells, noting that it induces apoptosis, a process of programmed cell death, through mechanisms involving Bax/Bcl-xL ratio regulation, cytochrome c release, and activation of certain caspases【Ham et al., 2012】.
- A review of serratene triterpenoids, which include serratenedione, highlighted their cytotoxic and chemopreventive activities. This review by Boonya‐udtayan et al. (2019) emphasizes the significance of these compounds in traditional medicine and their potential in modern therapeutic applications【Boonya‐udtayan et al., 2019】.
Mass Spectrometry and Fragmentation Studies
- Mass spectral fragmentation patterns of triterpenes related to serratenediol, including serratenedione, were investigated by Kutney et al. (1969). This research provides insights into the structural elucidation of these compounds using mass spectrometry, particularly focusing on the 7-membered C ring【Kutney, Eigendorf, & Rogers, 1969】.
Propiedades
Número CAS |
1449-07-6 |
|---|---|
Nombre del producto |
Serratenedione |
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.696 |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h18,20-23H,8-17H2,1-7H3/t20-,21-,22-,23-,28-,29+,30-/m0/s1 |
Clave InChI |
LTKNTEIFGILKMN-WFHLZTHJSA-N |
SMILES |
CC1(C2CCC3=CC4(CCC5C(C(=O)CCC5(C4CCC3C2(CCC1=O)C)C)(C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



